(+)-Diisopinocampheyl chloroborane

Catalog No.
S1495997
CAS No.
112246-73-8
M.F
C₂₀H₃₄BCl
M. Wt
320.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Diisopinocampheyl chloroborane

CAS Number

112246-73-8

Product Name

(+)-Diisopinocampheyl chloroborane

IUPAC Name

chloro-[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

Molecular Formula

C₂₀H₃₄BCl

Molecular Weight

320.7 g/mol

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12+,13+,14-,15-,16+,17-,18+

InChI Key

PSEHHVRCDVOTID-MJGPRRAXSA-N

SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

Synonyms

(+)-B-Chlorodiisopinocampheylborane; (+)-Chlorodiisopinocampheylborane; (+)-DIP-Cl; (+)-DIP-chloride; (+)-Diisopinocampheylboron Chloride; [1S-[1α,2β,3α(1R*,2S*,3R*,5R*),5α]]-Chlorobis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-Borane

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

Isomeric SMILES

B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl

The exact mass of the compound (+)-Diisopinocampheyl chloroborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Diisopinocampheyl chloroborane (often abbreviated as (+)-DIP-Cl) is a stoichiometric chiral reducing agent derived from α-pinene. In industrial and academic procurement, it is primarily sourced for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Unlike catalytic alternatives, DIP-Cl operates via a highly organized, boat-like six-membered transition state that delivers predictable enantiocontrol for sterically demanding substrates [1]. Because it is a moisture-sensitive, corrosive solid that instantaneously liberates HCl upon contact with protic solvents, buyers frequently procure it as a standardized hydrocarbon solution (e.g., 1.8 M in hexanes or heptanes) to streamline handling and ensure reproducible stoichiometry in pilot-scale workflows.

Substituting (+)-DIP-Cl with baseline chiral boranes (such as Alpine-Borane) or catalytic systems (such as CBS catalysts) frequently leads to process failure when dealing with sterically demanding or electronically deactivated substrates. Alpine-Borane fails to reduce hindered α,β-acetylenic ketones, resulting in stalled reactions or poor enantiomeric excess [1]. While CBS catalysts offer the advantage of low catalytic loading, they exhibit diminished enantioselectivity compared to the rigid, sterically crowded environment of DIP-Cl when reducing highly hindered neopentyl ynones [2]. Consequently, for complex pharmaceutical intermediates where maximizing optical purity is more critical than minimizing reagent mass, (+)-DIP-Cl remains non-interchangeable.

Enantioselectivity in Sterically Hindered Ynone Reduction (vs. CBS Catalyst)

In the synthesis of complex pharmaceutical intermediates, (+)-DIP-Cl provides a measurable advantage in enantiomeric excess over catalytic methods for highly hindered substrates. During the reduction of a sterically hindered neopentyl ynone intermediate, (+)-DIP-Cl achieved 93% ee, whereas the (S)-CBS catalyst afforded a lower enantioselectivity of 90% ee [1].

Evidence DimensionEnantiomeric Excess (ee%)
Target Compound Data(+)-DIP-Cl: 93% ee (72% yield)
Comparator Or Baseline(S)-CBS catalyst: 90% ee (82% yield)
Quantified Difference+3% ee advantage for (+)-DIP-Cl
ConditionsReduction of a neopentyl ynone at room temperature (DIP-Cl) vs. -30 °C (CBS)

For late-stage pharmaceutical intermediates, achieving >90% ee with DIP-Cl minimizes downstream chiral purification costs, justifying its stoichiometric use over catalytic alternatives.

Efficacy in Hindered Acetylenic Ketones (vs. Alpine-Borane)

Alpine-Borane is a standard reagent for acetylenic ketones but fails with highly hindered derivatives. In contrast, DIP-Chloride successfully reduces demanding substrates like 4,4-dimethyl-1-phenyl-1-pentyn-3-one to the corresponding propargylic alcohol with ≥99% ee, whereas Alpine-Borane is ineffective under identical conditions[1].

Evidence DimensionEnantiomeric Excess (ee%)
Target Compound DataDIP-Chloride: ≥99% ee
Comparator Or BaselineAlpine-Borane: Fails / Ineffective
Quantified DifferenceNear-perfect optical purity vs. reaction failure
ConditionsReduction of 4,4-dimethyl-1-phenyl-1-pentyn-3-one

Buyers scaling up hindered propargylic alcohols must select DIP-Cl over Alpine-Borane to avoid reaction failure and achieve target optical purity.

Reaction Kinetics in Fluoroalkyl Ketones (vs. Alpine-Borane)

For the reduction of perfluoroalkyl acetylenic ketones, DIP-Chloride offers significantly faster reaction kinetics at lower temperatures compared to Alpine-Borane. DIP-Cl reduces 1,1,1-trifluoro-4-phenyl-3-butyn-2-one in 98% ee at -25 °C within 0.25–2 hours, whereas Alpine-Borane requires 1–4 hours under neat conditions at room temperature to achieve comparable conversion [1].

Evidence DimensionReaction Time and Temperature
Target Compound DataDIP-Chloride: 0.25–2 h at -25 °C
Comparator Or BaselineAlpine-Borane: 1–4 h at room temperature (neat)
Quantified DifferenceUp to 8x faster kinetics at milder temperatures
ConditionsReduction of 1,1,1-trifluoro-4-phenyl-3-butyn-2-one

Faster reaction kinetics at lower temperatures improve process throughput and minimize the thermal degradation of sensitive fluorinated pharmaceutical building blocks.

Formulation Compatibility and Handling (Solid vs. Hydrocarbon Solution)

(+)-DIP-Cl is a highly moisture-sensitive solid that reacts instantaneously with water to liberate corrosive HCl gas, necessitating strict glovebox handling . To bypass these handling bottlenecks, it is frequently procured as a standardized 1.8 M solution in hexanes or heptanes, which allows for standard cannula transfer techniques in pilot-scale asymmetric reductions without exposing the reagent to ambient moisture .

Evidence DimensionHandling Protocol
Target Compound Data1.8 M Solution in Hexanes/Heptanes: Standard cannula transfer
Comparator Or BaselineNeat Solid (+)-DIP-Cl: Requires glovebox/dry box under N2
Quantified DifferenceElimination of solid-handling bottlenecks and HCl liberation risks
ConditionsIndustrial and pilot-scale procurement and transfer

Procuring the pre-formulated hydrocarbon solution directly reduces handling risks and ensures reproducible stoichiometry without the need for specialized solid-dosing equipment.

Synthesis of Sterically Hindered Propargylic Alcohols

Directly downstream of its proven efficacy over Alpine-Borane, (+)-DIP-Cl is the reagent of choice for reducing highly hindered α,β-acetylenic ketones. It is heavily utilized in the synthesis of complex propargylic alcohols where near-perfect enantiomeric excess (≥99% ee) is required and where other borane reagents fail [1].

Late-Stage Reduction of Complex Pharmaceutical Intermediates

Because (+)-DIP-Cl provides a more rigid and sterically demanding transition state than CBS catalysts, it is prioritized for the reduction of bulky neopentyl ynones and aralkyl ketones in total synthesis. It is selected when maximizing optical purity (e.g., >90% ee) outweighs the atom-economy benefits of catalytic methods [2].

Production of Chiral Fluoroalkyl Building Blocks

(+)-DIP-Cl is highly effective for the rapid, low-temperature reduction of perfluoroalkyl acetylenic ketones. Its fast reaction kinetics at -25 °C make it ideal for generating chiral fluorinated building blocks without subjecting sensitive substrates to prolonged reaction times or elevated temperatures [3].

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (31.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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